molecular formula C4HF9O3S<br>C4F9SO3H B3427524 Perfluorobutanesulfonic acid CAS No. 59933-66-3

Perfluorobutanesulfonic acid

Cat. No.: B3427524
CAS No.: 59933-66-3
M. Wt: 300.10 g/mol
InChI Key: JGTNAGYHADQMCM-UHFFFAOYSA-N
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Description

Perfluorobutanesulfonic acid is a chemical compound belonging to the family of per- and polyfluoroalkyl substances. It consists of a four-carbon fluorocarbon chain and a sulfonic acid functional group. This compound is known for its stability and unreactive nature due to the strength of the carbon-fluorine bonds . It can exist as a colorless liquid or a corrosive solid .

Safety and Hazards

PFBS is persistent in the environment . It has a half-life of a little over one month in humans, much shorter than PFOS with 5.4 years . Studies have not yet been specifically conducted to determine safety in humans . It is considered to be a significant fire risk . It may emit corrosive, poisonous fumes .

Future Directions

PFBS is an emerging toxicant of international interest, becoming increasingly concentrated in both the environment and in biological samples due to increased manufacture and use . It raises concerns about potential negative health effects . Future research will likely focus on understanding the potential health effects associated with PFBS and identifying safe levels of exposure.

Chemical Reactions Analysis

Perfluorobutanesulfonic acid is relatively stable and unreactive due to its strong carbon-fluorine bonds . it can undergo certain chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles.

    Oxidation and Reduction: While it is resistant to oxidation and reduction under normal conditions, extreme conditions can lead to the breakdown of the carbon-fluorine bonds.

    Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16)
Source PubChem
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InChI Key

JGTNAGYHADQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F
Source PubChem
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Molecular Formula

C4F9SO3H, C4HF9O3S
Record name PFBS
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DSSTOX Substance ID

DTXSID5030030
Record name Perfluorobutanesulfonic acid
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Molecular Weight

300.10 g/mol
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Boiling Point

210-212 °C
Record name Perfluorobutanesulfonic acid
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Solubility

In water, 510 mg/L, temperature not specified
Record name Perfluorobutanesulfonic acid
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Density

1.811 g/mL at 25 °C
Record name Perfluorobutanesulfonic acid
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Color/Form

Colorless liquid

CAS No.

375-73-5, 59933-66-3
Record name Perfluorobutanesulfonic acid
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Record name Perfluorobutanesulfonic acid
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Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid
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Record name PERFLUOROBUTANESULFONIC ACID
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Record name Perfluorobutanesulfonic acid
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Synthesis routes and methods

Procedure details

25 g (0.074 mol) of potassium perfluorobutanesulphonate are suspended in 63 ml of methanol. The suspension is heated to a temperature of 50° C. and at the same time hydrochloric acid gas is bubbled through for approx. 1 hour. At the end of the addition the suspension is cooled to a temperature of 0°±5° C. and the potassium chloride filtered. The solution is concentrated under vacuum so as to eliminate the solvent. 26.5 g of a yellowish residue is obtained with a titre of 79.63% equal to 21.1 g of perfluorobutanesulphonic acid (Expected theoretical yield 22.21 g).
Name
potassium perfluorobutanesulphonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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